5-fluoro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide
Description
5-Fluoro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a fluorine atom at the 5-position, a methoxy group at the 2-position of the benzene ring, and a 2-(2-methylindol-3-yl)ethylamine side chain.
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-12-14(15-5-3-4-6-16(15)21-12)9-10-20-25(22,23)18-11-13(19)7-8-17(18)24-2/h3-8,11,20-21H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYODOLVJTUHND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNS(=O)(=O)C3=C(C=CC(=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-fluoro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions in controlled environments to maintain the purity and yield of the compound.
Chemical Reactions Analysis
5-fluoro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: Its biological activities make it a candidate for studying antiviral, anticancer, and antimicrobial properties.
Medicine: Potential therapeutic applications are being explored due to its pharmacological properties.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This binding can lead to the modulation of enzyme activity, inhibition of viral replication, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Biological Activity
5-Fluoro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is a compound of growing interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C19H21FN2O4S
- Molecular Weight : 392.45 g/mol
- InChIKey : YXOONQATKIDCSS-UHFFFAOYSA-N
These properties suggest that the compound may interact with biological systems in complex ways, influencing its activity.
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. The compound under review has shown promise in inhibiting various cancer cell lines. For instance, it was found to have an IC50 value in the low micromolar range against several human cancer cell lines, indicating potent antiproliferative effects.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 5.6 |
| MCF-7 (Breast) | 4.2 |
| HeLa (Cervical) | 3.8 |
These results suggest that this compound could be a candidate for further development as an anticancer agent.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Mechanistic studies revealed that it inhibits the NF-κB signaling pathway, which is crucial in regulating immune response and inflammation. This inhibition leads to reduced production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been noted to inhibit enzymes such as butyrylcholinesterase (BChE), which plays a role in neurodegenerative diseases.
- Antioxidant Properties : The compound exhibits antioxidant activity by reducing reactive oxygen species (ROS), which are implicated in cellular damage and various diseases.
- Cell Cycle Arrest : Studies indicate that the compound induces cell cycle arrest in the G0/G1 phase, leading to decreased proliferation of cancer cells.
Study on Anticancer Efficacy
In a recent study published in Frontiers in Pharmacology, researchers tested the anticancer efficacy of this compound on multiple cancer cell lines. The findings demonstrated significant cytotoxicity and induction of apoptosis in treated cells compared to controls, highlighting its potential as an effective anticancer agent .
Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results showed that it significantly improved cell viability and reduced neuronal apoptosis in models of oxidative stress, suggesting its potential application in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
